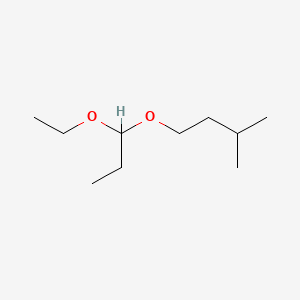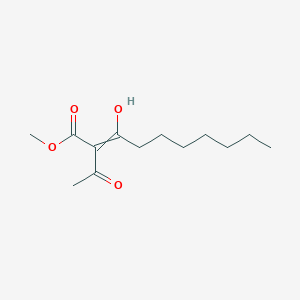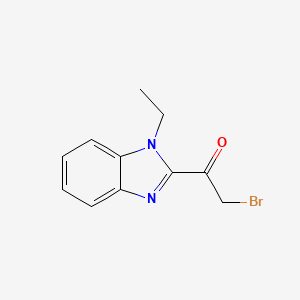
2-Bromo-1-(1-ethyl-1H-benzimidazol-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(1-ethyl-1H-benzimidazol-2-yl)ethan-1-one: is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-ethyl-1H-benzimidazol-2-yl)ethan-1-one typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Ethyl Group: The ethyl group is introduced by alkylation of the benzimidazole core using ethyl halides in the presence of a base such as potassium carbonate.
Bromination: The final step involves the bromination of the ethanone moiety using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(1-ethyl-1H-benzimidazol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide in solvents like ethanol or dimethylformamide.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(1-ethyl-1H-benzimidazol-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structure.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(1-ethyl-1H-benzimidazol-2-yl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the benzimidazole ring play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The ethyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)ethan-1-one
- 2-Chloro-1-(1-ethyl-1H-benzimidazol-2-yl)ethan-1-one
- 2-Iodo-1-(1-ethyl-1H-benzimidazol-2-yl)ethan-1-one
Uniqueness
2-Bromo-1-(1-ethyl-1H-benzimidazol-2-yl)ethan-1-one is unique due to the presence of the ethyl group and the bromine atom, which confer distinct chemical and biological properties. The ethyl group enhances its lipophilicity, while the bromine atom provides a reactive site for further chemical modifications. This combination of features makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
243668-27-1 |
|---|---|
Molekularformel |
C11H11BrN2O |
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
2-bromo-1-(1-ethylbenzimidazol-2-yl)ethanone |
InChI |
InChI=1S/C11H11BrN2O/c1-2-14-9-6-4-3-5-8(9)13-11(14)10(15)7-12/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
FRCLZZBPNOWRGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2N=C1C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
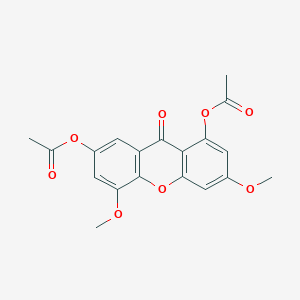
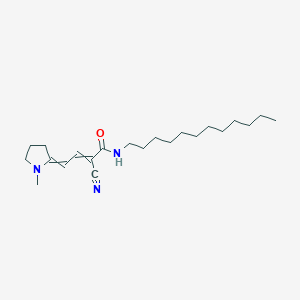

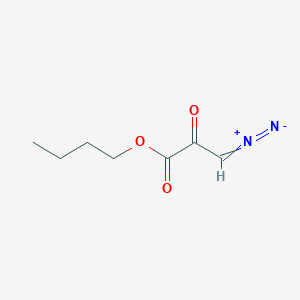

![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
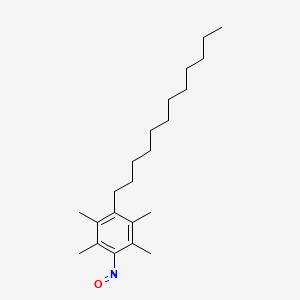

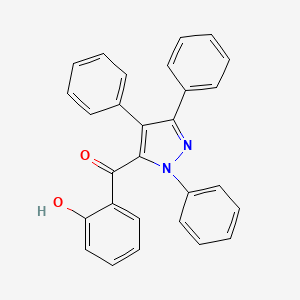

![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)
